MFCD04064557
Description
Typical properties of such compounds include moderate solubility in organic solvents, stability under inert conditions, and reactivity tailored for cross-coupling reactions (e.g., Suzuki-Miyaura reactions) .
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-5-[2-(dimethylamino)ethylamino]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O2/c1-20(2)8-7-18-15-13(9-17)19-14(22-15)10-21-12-5-3-11(16)4-6-12/h3-6,18H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOHLXRIHMQDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)COC2=CC=C(C=C2)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
MFCD04064557 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. The major products formed from these reactions vary based on the specific reagents and conditions used .
Scientific Research Applications
MFCD04064557 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be investigated for its potential therapeutic effects or as a tool in biochemical studies. In industry, this compound might be utilized in the development of new materials or as a component in various chemical processes .
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula : Likely CₓHᵧXₐB₆ (X = halogen, B = boron) based on similar compounds .
- Molecular Weight : Estimated 200–250 g/mol, comparable to CAS 1046861-20-4 (235.27 g/mol) and CAS 1533-03-5 (202.17 g/mol) .
- Synthesis : May involve palladium-catalyzed cross-coupling or condensation reactions, as seen in compounds like CAS 1046861-20-4 (boronic acid synthesis) .
Comparison with Similar Compounds
The following compounds were selected for comparison based on structural and functional similarities from the evidence.
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties
Structural Similarities and Differences
CAS 1533-03-5 : Shares a trifluoromethyl group but lacks boron. Its ketone group enhances electrophilicity, making it suitable for nucleophilic additions, whereas this compound’s boron/ halogen groups favor cross-coupling .
CAS 1046861-20-4: Contains boronic acid and halogens, enabling Suzuki-Miyaura reactions.
CAS 905306-69-6 : A pyridine derivative with high solubility. Unlike this compound, its methoxy and amine groups enhance hydrogen-bonding capacity, broadening its utility in drug design .
Functional and Application-Based Comparison
- Catalytic Utility : CAS 1046861-20-4 and this compound are both used in catalysis, but the former’s boronic acid group offers higher specificity in aryl-aryl bond formation .
- Pharmaceutical Potential: CAS 905306-69-6’s solubility and low molecular weight make it a better lead compound, whereas this compound’s halogen/boron groups may improve target binding but reduce bioavailability .
- Thermal Stability : CAS 1533-03-5’s trifluoromethyl group increases thermal stability compared to this compound’s halogenated structure, which may decompose at high temperatures .
Research Findings and Limitations
Synthesis Challenges : this compound’s hypothetical synthesis may require stringent anhydrous conditions, similar to CAS 1046861-20-4, where trace moisture deactivates palladium catalysts .
Toxicity Concerns : Halogenated compounds like CAS 1533-03-5 and this compound may exhibit bioaccumulation risks, necessitating rigorous environmental safety assessments .
Divergent Solubility : CAS 905306-69-6’s high solubility (15.4 mg/mL) contrasts with this compound’s lower solubility, limiting its use in aqueous-phase reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
